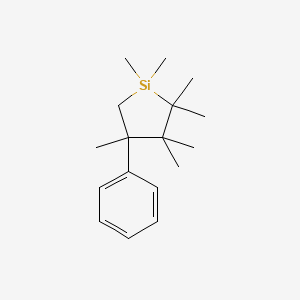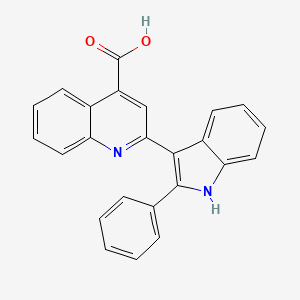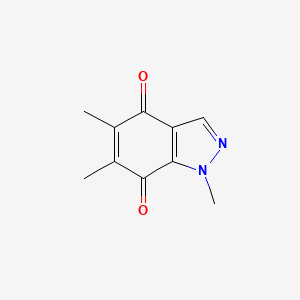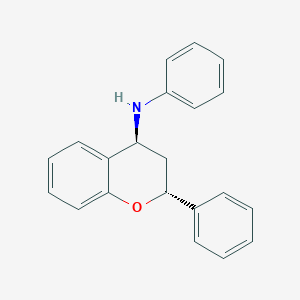
3,5,5-Trimethyl-3-(2-methylbut-3-en-2-yl)cyclohexane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethyl-3-(2-methylbut-3-en-2-yl)cyclohexane-1,2-dione is an organic compound with a complex structure that includes a cyclohexane ring substituted with multiple methyl groups and a butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-3-(2-methylbut-3-en-2-yl)cyclohexane-1,2-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexane derivative, followed by oxidation and further functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps maintain the consistency and quality of the product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethyl-3-(2-methylbut-3-en-2-yl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
3,5,5-Trimethyl-3-(2-methylbut-3-en-2-yl)cyclohexane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism by which 3,5,5-Trimethyl-3-(2-methylbut-3-en-2-yl)cyclohexane-1,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,2,3-trimethyl-: This compound has a similar cyclohexane ring structure but lacks the butenyl group.
3-Buten-2-ol, 2-methyl-: This compound shares the butenyl group but has a different overall structure
Uniqueness
3,5,5-Trimethyl-3-(2-methylbut-3-en-2-yl)cyclohexane-1,2-dione is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
87394-30-7 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
3,5,5-trimethyl-3-(2-methylbut-3-en-2-yl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C14H22O2/c1-7-13(4,5)14(6)9-12(2,3)8-10(15)11(14)16/h7H,1,8-9H2,2-6H3 |
Clé InChI |
FMBYJFKJNUKFTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(=O)C(C1)(C)C(C)(C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


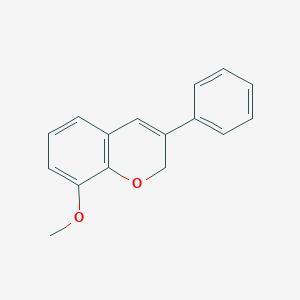

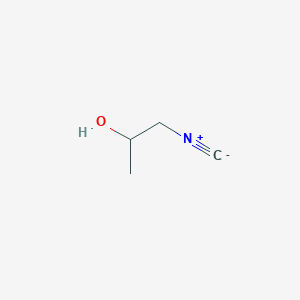
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
